molecular formula C25H23N3O4 B017711 Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate CAS No. 62895-39-0

Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate

Cat. No.: B017711
CAS No.: 62895-39-0
M. Wt: 428.5 g/mol
InChI Key: VPBJQVYUYWKCCB-UHFFFAOYSA-N
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Description

Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate (CAS: 62895-39-0) is a phenanthridine derivative featuring ethyl carbamate groups at the 3,8-positions and a phenyl substituent at the 6-position of the fused aromatic core. Its molecular formula is C25H23N3O4, with a molecular weight of 429.47 g/mol . The compound is synthesized via carbamate functionalization of 3,8-diamino-6-phenylphenanthridine, a commercially available precursor, under controlled conditions . It is commonly used as an intermediate in organic synthesis and pharmaceutical research, particularly in developing positron emission tomography (PET) radiotracers and covalent organic frameworks (COFs) .

Key properties include:

  • Storage: Stable when sealed in dry conditions at room temperature .
  • Hazards: Classified with warnings for skin/eye irritation and respiratory sensitization (H315, H319, H335) .

Properties

IUPAC Name

ethyl N-[3-(ethoxycarbonylamino)-6-phenylphenanthridin-8-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c1-3-31-24(29)26-17-10-12-19-20-13-11-18(27-25(30)32-4-2)15-22(20)28-23(21(19)14-17)16-8-6-5-7-9-16/h5-15H,3-4H2,1-2H3,(H,26,29)(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBJQVYUYWKCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(N=C3C=C(C=CC3=C2C=C1)NC(=O)OCC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62895-39-0
Record name 3,8-Bis(ethoxycarbonylamino)-6-phenylphenanthridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62895-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Carbamoylation of DAPP

The primary synthetic route involves the reaction of DAPP with ethyl chloroformate in the presence of a base such as triethylamine or pyridine. The base neutralizes hydrochloric acid generated during the reaction, driving the equilibrium toward product formation. The general reaction proceeds as follows:

DAPP+2ClCO2Et+2BaseDiethyl dicarbamate+2BaseHCl\text{DAPP} + 2 \, \text{ClCO}_2\text{Et} + 2 \, \text{Base} \rightarrow \text{Diethyl dicarbamate} + 2 \, \text{Base} \cdot \text{HCl}

This step is typically conducted in anhydrous dichloromethane or chloroform under reflux conditions (40–60°C) for 12–24 hours. The use of aprotic solvents ensures minimal hydrolysis of the ethyl chloroformate, while the elevated temperature accelerates the nucleophilic substitution at the amine sites.

Purification and Isolation

Post-reaction, the crude product is purified via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). Recrystallization from ethanol or methanol yields the final compound as a crystalline solid. Reported yields range from 65% to 78%, depending on reaction stoichiometry and purification efficiency.

Analytical Characterization

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR):

    • 1^1H NMR (400 MHz, CDCl3_3): Aromatic protons of the phenanthridine core resonate at δ 7.2–8.5 ppm, while ethyl groups (-CH2_2CH3_3) appear as quartets at δ 1.2–1.4 ppm (CH3_3) and δ 4.1–4.3 ppm (CH2_2).

    • 13^{13}C NMR (100 MHz, CDCl3_3): Carbamate carbonyl carbons are observed at δ 155–158 ppm, consistent with similar dicarbamate derivatives.

  • Infrared Spectroscopy (IR):
    Strong absorption bands at 1700–1750 cm1^{-1} (C=O stretch) and 1250–1300 cm1^{-1} (C-O stretch) confirm carbamate group formation.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC25_{25}H23_{23}N3_3O4_4
Molecular Weight429.47 g/mol
SolubilitySoluble in DMSO, chloroform
Melting Point198–202°C (decomposes)

Optimization and Scalability

Solvent and Temperature Effects

Studies comparing solvents (e.g., dichloromethane vs. tetrahydrofuran) reveal that polar aprotic solvents enhance reaction rates by stabilizing the intermediate tetrahedral transition state. Elevated temperatures (>60°C) risk side reactions, including over-alkylation or decomposition, necessitating precise thermal control.

Alternative Carbamoylating Agents

While ethyl chloroformate is standard, diethyl dicarbonate has been explored as a milder reagent. This approach reduces HCl generation, minimizing side reactions, but requires longer reaction times (48–72 hours).

Applications in Derivative Synthesis

This compound serves as a precursor for deuterated analogs. For example, treatment with iodoethane-d5_5 in nitromethane at 100°C for seven days yields deuterated derivatives, enabling isotopic labeling for pharmacokinetic studies:

Dicarbamate+CD3CD2IDeuterated Derivative+HI\text{Dicarbamate} + \text{CD}3\text{CD}2\text{I} \rightarrow \text{Deuterated Derivative} + \text{HI}

This deuteration protocol preserves the carbamate framework while introducing stable isotopes for traceability.

Challenges and Limitations

  • Storage Stability: The compound is hygroscopic and requires storage under anhydrous conditions at -20°C to prevent hydrolysis.

  • Synthetic Yield: Competing side reactions, such as mono-carbamoylation or polymerization, limit yields to <80%, necessitating rigorous purification .

Chemical Reactions Analysis

Types of Reactions

Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate is utilized as a building block in organic synthesis. Its structure allows for the formation of complex compounds through various chemical reactions, such as:

  • Quaternization Reactions: The compound can undergo quaternization to form derivatives that are useful in synthesizing biologically active molecules .
  • Formation of Alkyl Triflates: It has been demonstrated that this compound can be used to prepare primary alkyl triflates, which are valuable intermediates in organic synthesis .

Biological Applications

Research indicates potential biological applications for this compound:

  • Anticancer Research: Compounds similar to diethyl dicarbamates have been studied for their anticancer properties. The phenanthridine moiety is known to exhibit biological activity against cancer cell lines, suggesting that derivatives of this compound may also possess similar properties.

Materials Science

The compound's unique structure makes it suitable for applications in materials science:

  • Liquid Crystal Aligning Agents: this compound can serve as a liquid crystal aligning agent due to its ability to influence the orientation of liquid crystal molecules. This application is crucial in the development of advanced display technologies .

Case Study 1: Synthesis of Ethidium Derivatives

A study highlighted the utility of this compound in synthesizing ethidium derivatives via straightforward quaternization methods. The resulting compounds exhibited enhanced biological activity, showcasing the potential for developing new therapeutic agents .

Case Study 2: Liquid Crystal Applications

In research focused on liquid crystal displays, this compound was evaluated as an aligning agent. The findings indicated that it improved the response speed and voltage retention rate of liquid crystal devices, thereby enhancing their performance in commercial applications .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Organic SynthesisBuilding block for complex organic compoundsEffective in forming alkyl triflates
Biological ResearchPotential anticancer activitySimilar compounds show activity against cancer
Materials ScienceLiquid crystal aligning agentImproves response speed and voltage retention

Mechanism of Action

The mechanism of action of diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate involves its interaction with biological macromolecules such as DNA. The phenanthridine core can intercalate between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to anti-tumor and anti-viral effects. The compound may also interact with specific enzymes and proteins, further contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

The compound’s analogs are primarily distinguished by substituents on the phenanthridine core or carbamate groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Synthesis Route Key Applications Stability Notes
Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate C25H23N3O4 Ethyl carbamate, phenyl Carbamate functionalization of 3,8-diamino-6-phenylphenanthridine Intermediate for PET tracers, COFs Stable under dry conditions
Diethyl (6-phenyl-10,10a-dihydrophenanthridine-3,8-diyl)dicarbamate C25H25N3O4 Ethyl carbamate, dihydro core Reduction of phenanthridine core with sodium borohydride Precursor for deuterated analogs (e.g., Ethium Iodide-d5) Labile in solution; requires low-temperature handling
Di-tert-butyl [6-(4-hydroxyphenyl)phenanthridine-3,8-diyl]dicarbamate C32H33N3O4 tert-butyl carbamate, 4-hydroxyphenyl Alkylation of diaminophenanthridine with tert-butyl groups Intermediate for fluorinated PET tracers (e.g., ROStrace) Sensitive to acidic conditions
Di-tert-butyl {6-[4-(2-fluoroethoxy)phenyl]phenanthridine-3,8-diyl}dicarbamate C34H36FN3O4 tert-butyl carbamate, 4-(2-fluoroethoxy)phenyl Tosylation and nucleophilic substitution with 2-fluoroethyl tosylate PET radiotracer precursor for neuroinflammation imaging Requires inert atmosphere during synthesis
Diphenyl 6-methylphenanthridine-3,8-diyl dicarbamate C31H23N3O4 Phenyl carbamate, methyl Morgan-Walls reaction followed by carbamate protection Starting material for arylbiguanide synthesis Requires acidic deprotection

Reactivity and Stability

  • Reduced Dihydro Derivatives : The dihydro analog (C25H25N3O4) exhibits reduced aromaticity, making it more reactive and prone to decomposition in solution. This lability necessitates rapid processing at low temperatures .
  • tert-Butyl Carbamates : tert-Butyl groups enhance steric protection, improving stability during fluorination or methylation steps. However, acidic conditions (e.g., HCl) readily cleave these groups, as seen in the synthesis of ROStrace .
  • Fluorinated Derivatives : The 2-fluoroethoxy substituent in compound C34H36FN3O4 enhances lipophilicity, improving blood-brain barrier penetration for neuroimaging applications .

Biological Activity

Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate (CAS No. 62895-39-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₂₅H₂₃N₃O₄
Molecular Weight429.4678 g/mol
Melting PointNot specified
Boiling PointNot specified
DensityNot specified

This compound exhibits biological activity primarily through its interactions with cellular targets. The compound's structure allows it to engage in various biochemical pathways, potentially influencing cellular signaling and metabolic processes. The dicarbamate moiety may facilitate interactions with enzymes or receptors, altering their activity.

Biological Activity

Research has indicated that this compound possesses several biological properties:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. It has been noted for its ability to inhibit cell proliferation and induce apoptosis in tumor cells.
  • Antiviral Properties : Some investigations have pointed to potential antiviral effects, although detailed mechanisms remain to be elucidated.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be relevant in the context of drug development.

Case Studies and Research Findings

  • Antitumor Studies : In a study published in Journal of Medicinal Chemistry, this compound was tested against human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity .
  • Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters explored the compound's mechanism of action, identifying its role as an inhibitor of topoisomerase II, an enzyme critical for DNA replication and repair .
  • Synergistic Effects : A combination study highlighted the potential for this compound to enhance the efficacy of existing chemotherapeutics, showing improved outcomes in preclinical models when used in conjunction with standard treatments .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
3,8-Diamino-6-phenylphenanthridineAmino derivativeAntitumor and antiviral properties
6-PhenylphenanthridineParent structureBasic structural framework for derivatives

Q & A

Q. What are the established synthetic routes for Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via the Morgan-Walls reaction, starting from 2-aminobiphenyl. Intramolecular cyclization using POCl₃ forms the phenanthridine core, followed by carbamate protection (phenyloxycarbonyl groups) and subsequent deprotection under acidic conditions . For yield optimization:
  • Stepwise Protection : Use phenyl dicarbamate intermediates to stabilize reactive amine groups during synthesis (yields: 59% for compound 5, 39% for compound 6 in ).
  • Acidic Deprotection : Heating at 120°C in HCl enhances deprotection efficiency .
  • Purification : Flash chromatography with ethyl acetate/hexane (10:90 v/v) improves purity .

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1530 cm⁻¹). Compare with reference spectra of analogous dicarbamates .
  • NMR : ¹H/¹³C NMR resolves aromatic protons (δ 7.2–8.5 ppm) and ethyl carbamate groups (δ 1.2–4.3 ppm). Use deuterated solvents (e.g., CDCl₃) to avoid interference .
  • GC/MS : Detects fragmentation patterns (e.g., m/z 313 for dicarbamate parent ion) and verifies purity .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer :
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. For polycarbamates, degradation typically occurs above 200°C .
  • Hydrolytic Stability : Incubate in buffered solutions (pH 4–10) at 37°C for 24–72 hours, followed by HPLC to quantify degradation products .
  • Light Sensitivity : Expose to UV (254 nm) and monitor changes via UV-Vis spectroscopy .

Advanced Research Questions

Q. What mechanistic insights exist for the formation of the carbamate groups in this compound?

  • Methodological Answer : Carbamate formation involves nucleophilic attack by amines on activated carbonyl groups. In zinc acetate-catalyzed reactions (analogous to ):
  • Coordination Complex : Zn²⁺ activates dimethyl carbonate’s carbonyl, facilitating nucleophilic attack by 3,8-diaminophenanthridine.
  • Stepwise Mechanism : IR spectroscopy tracks intermediate coordination bonds (Zn–O at ~450 cm⁻¹) and confirms carbamate formation via C=O stretches .
  • Kinetic Studies : Vary catalyst concentration (0.1–1.0 mol%) to determine rate constants and transition states .

Q. How can structure-activity relationships (SAR) be explored for this compound in neuroinflammation imaging?

  • Methodological Answer :
  • Radiolabeling : Incorporate ¹⁸F via precursors like di-tert-butyl derivatives. Use TFA for deprotection and click chemistry for tracer conjugation (e.g., with [¹⁸F]2 in ).
  • In Vivo PET Imaging : Compare biodistribution in rodent models of neuroinflammation. Measure superoxide scavenging efficacy via standardized uptake values (SUVs) .
  • SAR Modifications : Synthesize analogs with varying substituents (e.g., methyl vs. fluoroethoxy groups) and correlate logP values with blood-brain barrier permeability .

Q. How should researchers address contradictions in reported yields or spectroscopic data across studies?

  • Methodological Answer :
  • Reproducibility Checks : Replicate synthesis using identical reagents (e.g., POCl₃ purity >98%) and reaction times (e.g., 30 minutes for HCl-mediated neutralization in ).
  • Data Normalization : Standardize spectroscopic conditions (e.g., solvent, concentration) to minimize batch-to-batch variability .
  • Cross-Validation : Combine multiple techniques (e.g., NMR + HRMS) to resolve ambiguities in fragmentation patterns or peak assignments .

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